molecular formula C17H21N B3164543 ({[1,1'-biphenyl]-4-yl}methyl)(butan-2-yl)amine CAS No. 893574-94-2

({[1,1'-biphenyl]-4-yl}methyl)(butan-2-yl)amine

Cat. No.: B3164543
CAS No.: 893574-94-2
M. Wt: 239.35 g/mol
InChI Key: LOZIZVAUFWEWGC-UHFFFAOYSA-N
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Description

({[1,1'-Biphenyl]-4-yl}methyl)(butan-2-yl)amine (CAS No: 893574-94-2) is a chemical compound with the molecular formula C₁₇H₂₁N and a molecular weight of 239.36 g/mol . This amine-based compound features a biphenyl core structure, a scaffold of significant interest in medicinal chemistry due to its potential for interacting with biological targets in the central nervous system (CNS) . The biphenyl moiety is a key pharmacophore in the development of novel dopamine transporter (DAT) inhibitors . Research into similar biphenyl-methylamine compounds has shown promise for the treatment of psychostimulant use disorders (PSUD), as some "atypical" DAT inhibitors based on this scaffold do not display psychostimulant-like behaviors and may help reduce drug-seeking behavior . Compounds with this core structure are also evaluated for their affinity at other targets, such as the serotonin transporter (SERT), and their potential CNS penetrability is often assessed via multiparameter optimization scores . As a building block, this amine is valuable for constructing more complex molecules for pharmacological screening and structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper safety precautions, including the use of protective gloves, clothing, and eyewear, must be observed during handling to prevent skin contact and inhalation .

Properties

IUPAC Name

N-[(4-phenylphenyl)methyl]butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-3-14(2)18-13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,14,18H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZIZVAUFWEWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({[1,1’-biphenyl]-4-yl}methyl)(butan-2-yl)amine typically involves the reaction of 4-bromomethylbiphenyl with butan-2-ylamine under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature, followed by purification through column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ({[1,1’-biphenyl]-4-yl}methyl)(butan-2-yl)amine can undergo oxidation reactions to form corresponding amine oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Amine oxides or nitroso compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive compound in medicinal chemistry.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ({[1,1’-biphenyl]-4-yl}methyl)(butan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The table below compares key structural features and properties of ({[1,1'-Biphenyl]-4-yl}methyl)(butan-2-yl)amine with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Structural Features
This compound C₁₇H₂₁N 239.36 Butan-2-yl Branched alkyl chain, biphenyl core
[1,1'-Biphenyl]-4-amine (4-aminobiphenyl) C₁₂H₁₁N 169.22 Primary amine Simple biphenyl-amine, planar structure
(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine C₁₉H₂₄N₂ 280.41 Pyrrolidinyl, methyl Heterocyclic substituent, increased basicity
(4-Phenylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine C₁₆H₂₁NS 259.41 Thiophene, branched alkyl Sulfur-containing aromatic ring
N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine C₁₈H₁₄BrN 340.22 Bromophenyl Halogenated aromatic group

Key Observations :

  • The butan-2-yl group in the target compound introduces steric bulk and lipophilicity, distinguishing it from simpler amines like 4-aminobiphenyl .
  • Heterocyclic substituents (e.g., pyrrolidinyl in , thiophene in ) enhance molecular complexity and may influence binding affinity in biological targets.

Physicochemical Properties

Thermal and Spectral Data
  • 4-Aminobiphenyl ([1,1'-Biphenyl]-4-amine) has a melting point of 53–55°C and a boiling point of 302°C, with detailed infrared (IR) and UV/Vis spectral data reported .
  • 169.22 for 4-aminobiphenyl) suggests reduced volatility and increased lipophilicity.
Solubility and Lipophilicity
  • Pyrrolidine-containing analogs (e.g., ) exhibit enhanced water solubility due to the basic nitrogen in the heterocycle.

Biological Activity

The compound ({[1,1'-biphenyl]-4-yl}methyl)(butan-2-yl)amine is a unique organic molecule characterized by its biphenyl structure and branched alkane side chain. Its molecular formula is C17H21NC_{17}H_{21}N with a molecular weight of approximately 239.36 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties.

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical and physiological responses, leading to diverse therapeutic effects. The exact pathways involved depend on the specific application and context in which the compound is utilized.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown efficacy against various cancer cell lines, including Caco-2 and A549 cells. The incorporation of specific functional groups can enhance or diminish this activity:

CompoundCell LineViability Reduction (%)p-value
9fCaco-239.8<0.001
3bCaco-231.90.004
3eA549No significant effectN/A

These findings suggest that structural modifications can significantly influence the anticancer efficacy of biphenyl-derived compounds .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Analogous structures have demonstrated broad-spectrum antifungal activity against drug-resistant strains of Candida species. For example:

CompoundTarget OrganismMIC (µg/mL)
14fCandida auris>64
9fDrug-resistant strains8–32

The presence of a butan-2-ylidene substitution has been linked to enhanced antifungal activity, highlighting the importance of structural features in determining biological efficacy .

Anticonvulsant Activity

Additionally, related compounds containing biphenyl structures have exhibited anticonvulsant properties. Studies show that these compounds can modulate sodium (Na+^+) currents in neuronal cells, promoting both slow and fast inactivation processes associated with several antiepileptic drugs:

Compound ClassActivity LevelComparison to Standard
Biphenylammonium chloridesBroad anticonvulsant activityExceeded phenobarbital and phenytoin

This suggests that this compound may possess similar mechanisms worth exploring further in clinical settings .

Case Studies

Case Study 1: Anticancer Efficacy

A study on a series of biphenyl derivatives demonstrated that specific modifications led to significant reductions in cancer cell viability. For example, compound 3e showed a substantial decrease in Caco-2 cell viability (54.9%) while having no effect on A549 cells (p = 0.001) .

Case Study 2: Antifungal Activity

Another investigation revealed that the compound 14f exhibited notable antifungal effects against multiple strains of Candida, emphasizing its potential as a therapeutic agent against fungal infections resistant to conventional treatments .

Q & A

Basic: What are the optimal synthetic routes for ({[1,1'-biphenyl]-4-yl}methyl)(butan-2-yl)amine?

A common approach involves reductive amination between 4-biphenylcarbaldehyde and butan-2-ylamine, using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) as reducing agents. Solvent choice (e.g., methanol or tetrahydrofuran) and pH control (via acetic acid) are critical for achieving yields >75% . Alternative routes may employ nucleophilic substitution of a biphenylmethyl halide with butan-2-ylamine under inert conditions (argon/nitrogen atmosphere) to minimize oxidation .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Use a combination of analytical techniques :

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine proton environments .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • HPLC with UV detection (λ = 254 nm) to assess purity, particularly to detect biphenyl-related byproducts .
  • Melting point analysis (if crystalline) to compare with literature values .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map electron density around the amine group, predicting sites for electrophilic attack. For example, the biphenyl moiety’s electron-withdrawing effect may reduce amine basicity compared to aliphatic analogs, as shown in studies on similar biphenylamines . Molecular docking can further simulate interactions with biological targets (e.g., neurotransmitter receptors) to guide pharmacological studies .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

Contradictions may arise from differences in assay conditions (e.g., pH, solvent polarity) or impurity profiles. To address this:

  • Standardize assay protocols : Use phosphate-buffered saline (PBS, pH 7.4) and DMSO concentrations <0.1% to minimize solvent interference .
  • Validate purity : Re-test activity using HPLC-purified batches .
  • Dose-response studies : Establish EC₅₀/IC₅₀ curves across multiple replicates to confirm reproducibility .

Basic: What safety precautions are required when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors .
  • Storage : Keep in airtight, light-resistant containers under nitrogen at 4°C to prevent degradation .

Advanced: How can researchers optimize reaction conditions to minimize byproduct formation?

  • Temperature control : Maintain reactions at 0–5°C during aldehyde-amine condensation to suppress imine oligomerization .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate reductive amination while reducing side reactions .
  • Flow chemistry : Continuous flow systems improve mixing and heat transfer, enhancing selectivity .

Advanced: What mechanistic insights explain the compound’s stability under oxidative conditions?

The biphenyl group’s conjugated π-system stabilizes the amine via resonance, reducing susceptibility to oxidation. Comparative studies with alkylamines show slower degradation rates in hydrogen peroxide (H₂O₂) assays . However, prolonged exposure to strong oxidants (e.g., KMnO₄) may cleave the biphenyl ring, necessitating stability testing under intended experimental conditions .

Basic: What solvents are compatible with this compound for spectroscopic analysis?

  • Deuterated chloroform (CDCl₃) for NMR due to its non-polar nature and minimal proton interference .
  • Acetonitrile (HPLC-grade) for UV-Vis spectroscopy, offering low absorbance in the 200–300 nm range .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Synthetic derivatives : Modify the butan-2-yl chain (e.g., branching, halogenation) and assess changes in bioactivity .
  • Comparative assays : Test against analogs with alternative aromatic cores (e.g., naphthyl vs. biphenyl) to isolate structural contributions .
  • QSAR modeling : Use regression analysis to correlate logP values with membrane permeability data .

Advanced: What strategies validate the compound’s role in modulating neurotransmitter systems?

  • In vitro receptor binding : Use radiolabeled ligands (e.g., ³H-serotonin) in competitive binding assays with brain tissue homogenates .
  • Electrophysiology : Patch-clamp recordings on neuronal cells to measure ion channel modulation .
  • Behavioral studies : Administer to model organisms (e.g., rodents) and monitor locomotor activity or anxiety-like behaviors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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